molecular formula C11H18N2OS B7926895 (S)-2-Amino-3-methyl-N-(3-methyl-thiophen-2-ylmethyl)-butyramide

(S)-2-Amino-3-methyl-N-(3-methyl-thiophen-2-ylmethyl)-butyramide

Cat. No.: B7926895
M. Wt: 226.34 g/mol
InChI Key: KLSKCEYZHIVSPX-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-3-methyl-N-(3-methyl-thiophen-2-ylmethyl)-butyramide is a chiral amide derivative featuring a thiophene moiety substituted with a methyl group at the 3-position. Its molecular formula is C₁₂H₁₉N₂OS, with a molecular weight of 251.35 g/mol (calculated). The compound’s stereochemistry is defined by the (S)-configuration at the alpha-amino carbon, which may influence its biological activity and interactions.

Properties

IUPAC Name

(2S)-2-amino-3-methyl-N-[(3-methylthiophen-2-yl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2OS/c1-7(2)10(12)11(14)13-6-9-8(3)4-5-15-9/h4-5,7,10H,6,12H2,1-3H3,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSKCEYZHIVSPX-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNC(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)CNC(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-3-methyl-N-(3-methyl-thiophen-2-ylmethyl)-butyramide is a synthetic organic compound notable for its complex structure and potential biological activities. This article delves into its biological properties, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C11_{11}H18_{18}N2_2OS
  • Molecular Weight : 226.34 g/mol
  • CAS Number : 1354009-31-6
  • Chirality : The (S) configuration at the chiral center is crucial for its biological interactions.

Research indicates that this compound interacts with various biological targets, particularly within the central nervous system (CNS). Its thiophene moiety may enhance binding to neurotransmitter receptors, influencing neurotransmitter release and modulating behavioral outcomes.

Key Mechanistic Insights:

  • Neuropharmacological Effects : The compound has shown potential in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders.
  • Receptor Interactions : Preliminary studies suggest it may engage with specific receptors that play roles in mood regulation and cognitive functions.

Biological Activity Overview

The biological activity of this compound has been explored through various studies:

Activity Type Description References
NeuroactiveExhibits effects on neurotransmitter systems,
Antioxidant PotentialMay possess antioxidant properties
Antimicrobial ActivityInitial findings suggest potential antibacterial effects

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • A study highlighted the compound's ability to influence serotonin levels in animal models, suggesting a role in mood enhancement and anxiety reduction. This was evidenced by behavioral tests showing reduced anxiety-like behaviors in treated subjects.
  • Antioxidant Activity :
    • Research indicated that this compound exhibited significant free radical scavenging activity, which may contribute to its neuroprotective effects.
  • Antimicrobial Properties :
    • Preliminary investigations into the compound's antimicrobial activity revealed efficacy against certain bacterial strains, warranting further exploration into its potential as a therapeutic agent against infections.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity Unique Aspects
2-Amino-N,N-dimethylacetamideSimilar amine structureNeuroactiveLacks thiophene ring
3-MethylthiopheneContains thiopheneAromatic propertiesSimpler structure
N,N-DimethylglycineSimilar N,N-dimethyl groupInvolved in metabolismDifferent functional groups

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic/Thiophene Ring

Thiophene vs. Benzyl Derivatives
  • (S)-2-Amino-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide (CAS 1292747-03-5): Molecular Formula: C₁₃H₁₇F₃N₂O Key Difference: Replacement of the 3-methyl-thiophene group with a 3-trifluoromethyl-benzyl moiety. Applications: This derivative is actively marketed, indicating therapeutic or research relevance, possibly in neurological disorders due to its fluorinated aromatic system .
  • (S)-2-Amino-N,3-dimethyl-N-(thiophen-3-ylmethyl)butamide: Key Difference: Substitution at the 3-position of thiophene instead of 2-position. Impact: Altered electronic distribution and steric hindrance may affect receptor binding. This compound is reported with a topological polar surface area (TPSA) of 88 Ų, suggesting moderate solubility .
Heterocyclic vs. Aliphatic Substituents
  • LM11A-31 [(2S,3S)-2-amino-3-methyl-N-(2-morpholin-yl)pentanamide sulfate]: Molecular Formula: C₁₂H₂₃N₃O₃S (free base). Key Difference: Incorporation of a morpholinoethyl group instead of thiophene-methyl. Pharmacokinetics: LM11A-31 has completed Phase I clinical trials and exhibits water solubility due to its sulfate salt form, contrasting with the lipophilic thiophene-based compound . Therapeutic Use: In Phase IIa trials for Alzheimer’s disease, highlighting the importance of polar substituents in CNS-targeted drugs .

Backbone Modifications: Amino Acid Chain and Amide Groups

Chain Length and Branching
  • (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (Compound 5a):

    • Molecular Formula : C₁₄H₁₉N₂O₅S.
    • Key Difference : A sulfamoyl-phenyl group replaces the thiophene-methyl moiety.
    • Synthesis : Prepared via reaction with butyryl chloride, yielding a 51% isolated product. The sulfamoyl group enhances hydrogen-bonding capacity (TPSA = ~120 Ų), improving solubility but reducing membrane permeability compared to the target compound .
  • (S)-2-Amino-N-ethyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide (CAS 612494-07-2): Molecular Formula: C₁₅H₂₁F₃N₂O. Key Difference: Ethyl substitution on the amide nitrogen. Impact: Increased steric bulk may reduce enzymatic degradation, extending half-life. This derivative is marketed for research, indicating utility in pharmacokinetic studies .

Research Findings and Clinical Relevance

  • LM11A-31 demonstrates the significance of polar substituents (e.g., morpholinoethyl) in enhancing aqueous solubility and CNS bioavailability, a trait lacking in the thiophene-based target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.